8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
8-bromo-2-cyclopropylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-2-1-5-13-6-9(7-3-4-7)12-10(8)13/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOGCUKUUFHBIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C=CC=C(C3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis of this compound generally follows a multi-step process:
Preparation of 2-cyclopropyl-6-bromo-substituted intermediates:
Starting from 2-aminopyridine derivatives, condensation with appropriately substituted α-bromoketones (e.g., 2-bromo-1-cyclopropyl ketones) leads to the formation of the imidazo[1,2-a]pyridine core with cyclopropyl substitution at the 2-position and bromine at the 8-position.Cyclization and functional group transformations:
The intermediate undergoes cyclization and, if necessary, further functional group manipulations such as halogenation or cross-coupling reactions to install or confirm the bromine atom at the 8-position.Purification and characterization:
The final compound is purified by chromatographic techniques and characterized by NMR, MS, and other spectroscopic methods.
Specific Method from Patent Literature
A detailed synthetic scheme is described in patent WO2020150626A1, which outlines the preparation of 6-bromo-2-cyclopropylimidazo[1,2-a]pyridine derivatives:
- Step a: Condensation of 2-aminopyridine with 2-bromo-1-cyclopropyl ketone to form the imidazo[1,2-a]pyridine core.
- Step b: Functional group modifications such as etherification or amide formation at other positions if required.
- Step c: Palladium-catalyzed cross-coupling reactions to introduce further substituents if necessary.
For example, 6-bromo-2-cyclopropyl-8-ethoxy-imidazo[1,2-a]pyridine was prepared by condensation followed by etherification and then cross-coupling with picolinamide derivatives under Pd catalysis at elevated temperature (100 °C, 16 h) in dioxane with Cs2CO3 base.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has been employed to accelerate the condensation step between 2-aminopyridines and α-haloketones, significantly reducing reaction times from hours to minutes and improving yields. This method is applicable to various substituted imidazo[1,2-a]pyridines and could be adapted for the synthesis of this compound by using the corresponding 2-bromo-1-cyclopropyl ketone and 2-aminopyridine substrates.
Data Table Summarizing Key Preparation Parameters
Research Findings and Considerations
- The choice of α-haloketone is critical for the selective introduction of the cyclopropyl group at the 2-position and bromine at the 8-position.
- Microwave-assisted synthesis offers significant advantages in reaction time and sometimes yield, especially for challenging substitution patterns on the imidazo[1,2-a]pyridine ring.
- Pd-catalyzed cross-coupling allows for further functionalization, which can be important for medicinal chemistry optimization.
- The reaction conditions such as solvent, temperature, and base selection (e.g., Cs2CO3) strongly influence the success of the coupling step.
- Purification methods typically involve chromatographic separation , and characterization is done by NMR and mass spectrometry to confirm the structure.
Chemical Reactions Analysis
8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine core can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyano, or organometallic derivatives, while oxidation and reduction reactions can introduce hydroxyl or amine groups .
Scientific Research Applications
8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases such as tuberculosis.
Biological Research: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: Researchers use this compound to study the effects of structural modifications on its biological activity.
Material Science:
Mechanism of Action
The mechanism of action of 8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . For example, in the context of tuberculosis treatment, the compound may inhibit key enzymes involved in the bacterial cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine with key analogues:
Biological Activity
8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C10H9BrN4
- Molecular Weight : 253.11 g/mol
- CAS Number : 1379347-80-4
The compound features a bromine atom at the 8-position and a cyclopropyl group at the 2-position of the imidazo[1,2-a]pyridine core, contributing to its unique biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
- Cell Lines Tested :
- Human leukemia cells (HL-60)
- Non-small cell lung cancer (A549)
- Breast cancer (MCF-7)
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 5.4 | Apoptosis induction |
| A549 | 7.2 | Cell cycle arrest |
| MCF-7 | 6.5 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies reveal activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Testing Results
- Tested Pathogens :
- Staphylococcus aureus
- Escherichia coli
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µM |
| Escherichia coli | 75 µM |
These results indicate potential for development as an antimicrobial agent.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Kinases : The compound may inhibit various kinases involved in cell signaling pathways, leading to reduced proliferation and survival of cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptosis in cancer cells.
Recent Studies
A variety of studies have focused on the synthesis and biological evaluation of derivatives based on the imidazo[1,2-a]pyridine scaffold. These derivatives often exhibit enhanced potency and selectivity towards specific targets.
Example Study Outcomes
- A derivative exhibited a 50% increase in potency against A549 cells compared to the parent compound.
- Structural modifications led to improved selectivity for cancerous versus normal cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
